Bicyclo[1.1.1]pentan-2-amine hydrochloride
Description
Historical Context of Bicyclo[1.1.1]pentane (BCP) Chemistry
The parent hydrocarbon, bicyclo[1.1.1]pentane, was first synthesized in 1964 by Kenneth B. Wiberg and his colleagues. At the time, its creation was a significant synthetic achievement and the molecule was primarily of interest for its unusual structural properties. The BCP core, which can be visualized as two cyclopropane (B1198618) rings sharing an edge that is then bridged by a single carbon, possesses an immense strain energy of 66.6 kcal/mol. Despite this high degree of strain, the compound demonstrated surprising thermal stability. Early synthetic routes were challenging and often relied on the even more strained and reactive intermediate, [1.1.1]propellane. nih.gov Alternative methods, such as those developed by Applequist, involved the conversion of cyclobutanone (B123998) derivatives. nih.govnih.gov These initial syntheses, while groundbreaking, were often complex and low-yielding, limiting the widespread use of the BCP scaffold.
For several decades following its discovery, the BCP core remained largely a chemical curiosity. This changed in the 1990s and accelerated dramatically in the 2010s as the field of medicinal chemistry began to seek ways to "escape from flatland"—a concept aimed at moving away from the flat, two-dimensional structures of many aromatic compounds. nih.govpnas.org Researchers recognized that the rigid, three-dimensional BCP cage could serve as a non-aromatic bioisostere, a substitute for common structural motifs in drug molecules.
Initially, 1,3-disubstituted BCPs were identified as excellent mimics of para-substituted benzene (B151609) rings, as well as internal alkynes and tert-butyl groups. researchgate.netarizona.edu The bridgehead substituents of a 1,3-disubstituted BCP replicate the linear, 180° exit vector of a para-substituted arene, but with a shorter distance between the substituent connection points (approximately 1 Å shorter). arizona.edu This structural mimicry, combined with the improved physicochemical properties that the saturated BCP core imparts—such as increased aqueous solubility and better metabolic stability—led to an explosion of interest in its use for drug design. nih.gov
Significance of Bicyclo[1.1.1]pentan-2-amine Hydrochloride within BCP Chemistry
While 1,3-disubstituted BCPs became valuable tools, functionalization at the bridge position (C2) remained a significant synthetic hurdle. The development of synthetic routes to 2-substituted BCPs, such as this compound, represents a major advancement, unlocking new structural possibilities.
This compound is a prime example of a 1,2-disubstituted BCP. Unlike the linear geometry of its 1,3-disubstituted cousins, the 1,2-substitution pattern provides a unique three-dimensional arrangement that serves as a non-classical bioisostere for ortho- and meta-substituted benzene rings. beilstein-journals.orgevitachem.comnih.gov This was a long-sought-after goal in medicinal chemistry, as effective saturated mimics for these substitution patterns were scarce. nih.gov
Computational and experimental analyses have defined the specific geometry of the 1,2-BCP scaffold. The exit vectors of the substituents create a distinct spatial arrangement that occupies a chemical space intermediate between that of ortho and meta arenes. beilstein-journals.orgnih.gov This unique three-dimensionality allows chemists to explore novel binding interactions and molecular shapes that are inaccessible with traditional aromatic systems.
Table 1: Physicochemical Properties of Bicyclo[1.1.1]pentan-2-amine and its Hydrochloride Salt
| Property | Bicyclo[1.1.1]pentan-2-amine | This compound |
| Molecular Formula | C₅H₉N | C₅H₁₀ClN |
| Molecular Weight | 83.13 g/mol | 119.59 g/mol |
| CAS Number | 67947-39-1 achemblock.com | 148749-92-2 synquestlabs.com |
The utility of a scaffold is defined by its synthetic accessibility and the ease with which it can be incorporated into larger, more complex molecules. The development of a versatile synthetic platform to access 1,2-difunctionalized BCPs has established compounds like Bicyclo[1.1.1]pentan-2-amine as crucial building blocks. beilstein-journals.orgevitachem.com
Synthetic strategies have been devised where a common intermediate, often a 2-substituted [1.1.1]propellane, can be divergently functionalized. nih.gov For instance, a carboxylic acid at the C2 position can be converted into the corresponding amine via a Curtius rearrangement, yielding Bicyclo[1.1.1]pentan-2-amine. beilstein-journals.org This amine, typically handled as its more stable hydrochloride salt, provides a key functional handle for further chemical transformations, such as amide couplings, to build more elaborate drug candidates. researchgate.netbeilstein-journals.org The availability of this building block allows medicinal chemists to readily insert the 1,2-BCP core as an ortho/meta-arene bioisostere. evitachem.com
The BCP scaffold occupies a unique position among saturated carbocyclic systems used in medicinal chemistry. Compared to other caged hydrocarbons like bicyclo[2.2.2]octane (BCO) and cubane (B1203433), BCPs often provide a better balance of synthetic accessibility and desirable physicochemical properties. researchgate.netarizona.edu While BCO and cubane may more closely mimic the dimensions of a benzene ring, their synthesis and diverse functionalization can be more challenging. arizona.edu
The emergence of 1,2-disubstituted BCPs further refines this position. While other scaffolds like 1,2-disubstituted bicyclo[2.1.1]hexanes have also been proposed as ortho-benzene mimics, the 1,2-BCP system offers a distinct geometric profile. nih.gov Its ability to act as a hybrid ortho/meta mimetic provides a unique tool for structure-activity relationship (SAR) studies, allowing chemists to probe biological systems with a previously inaccessible geometry. beilstein-journals.orgnih.gov This has solidified the BCP framework, and specifically 1,2-functionalized derivatives, as a highly valuable and distinct class of saturated bioisosteres.
Table 2: Geometric Comparison of 1,2-Disubstituted BCPs with Aromatic Isosteres
| Geometric Parameter | ortho-Substituted Benzene | meta-Substituted Benzene | 1,2-Disubstituted BCP |
| Substituent Distance (d) | ~3.0 Å | ~5.3 Å | 3.5–4.0 Å beilstein-journals.orgnih.gov |
| Substituent Angle (φ₁) | ~60° | ~120° | 89° beilstein-journals.orgnih.gov |
| Dihedral Angle (θ) | 0° | 0° | 67° beilstein-journals.orgnih.gov |
Data derived from computational and X-ray crystallographic analyses as reported in the literature.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
bicyclo[1.1.1]pentan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c6-5-3-1-4(5)2-3;/h3-5H,1-2,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVWSZGGISZJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148749-92-2 | |
| Record name | bicyclo[1.1.1]pentan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for Bicyclo 1.1.1 Pentan 2 Amine Hydrochloride and Derivatives
Overview of Synthetic Approaches to Bicyclo[1.1.1]pentane Cores
The construction of the bicyclo[1.1.1]pentane skeleton is the foundational step for the synthesis of its derivatives. Several methods have been developed, with many revolving around the unique reactivity of highly strained precursors.
[1.1.1]Propellane is a highly strained hydrocarbon that serves as a cornerstone in the synthesis of a vast array of BCP derivatives. acs.orgnih.gov Its central carbon-carbon bond is exceptionally weak, making it susceptible to cleavage by a variety of reagents, including radicals and nucleophiles. This reactivity allows for the direct installation of substituents at the bridgehead positions of the BCP core. The synthesis of [1.1.1]propellane itself is a notable achievement in strained ring chemistry and has been made accessible on a larger scale, thus facilitating its use as a key building block. nih.gov
The concept of strain-release is a powerful driving force in the synthesis of BCPs. keaipublishing.com The high strain energy of precursors like [1.1.1]propellane and bicyclo[1.1.0]butanes can be harnessed to drive reactions that form the more stable, yet still strained, BCP framework. These transformations often proceed under mild conditions and can be initiated by light, heat, or chemical reagents. The relief of ring strain provides a thermodynamic driving force for the formation of the BCP core. For instance, the reaction of [1.1.1]propellane with various radical species is a classic example of a strain-release process that leads to 1,3-disubstituted BCPs. acs.org
Direct Synthesis and Derivatization of Bicyclo[1.1.1]pentan-2-amine Hydrochloride
The introduction of a functional group at the C2 position of the BCP core is a significant hurdle due to the inert nature of the bridge C-H bonds. Direct functionalization is often challenging, necessitating multi-step strategies.
Radical reactions are a cornerstone of modern synthetic chemistry and have been extensively applied to the functionalization of [1.1.1]propellane. These methods offer a versatile toolkit for the introduction of a wide range of functional groups, including those that can lead to the formation of amines.
In the context of synthesizing BCP amines, C-centered radical pathways typically involve the addition of a carbon-centered radical to [1.1.1]propellane. This generates a BCP-1-yl radical intermediate, which can then be trapped by a nitrogen-containing species. While this approach is highly effective for producing 1-amino-3-substituted BCPs, it does not directly address the challenge of functionalizing the C2 position. However, the principles of radical addition to propellane are fundamental to understanding BCP chemistry.
A more relevant, albeit indirect, C-centered radical approach to 2-amino BCPs involves the initial functionalization of a pre-formed BCP core. For instance, a "synthetic linchpin" strategy can be employed, where a radical C-H abstraction at the bridge position introduces a handle for further functionalization. This is a challenging transformation due to the high bond dissociation energy of the bridge C-H bond. However, methods have been developed for the C-H bromination of the BCP bridge, which can then serve as a precursor to the desired amine.
| Entry | BCP Substrate | Brominating Agent | Product | Yield (%) |
| 1 | Bicyclo[1.1.1]pentane-1-carboxylic acid | N-Bromosuccinimide (NBS) | 2-Bromobicyclo[1.1.1]pentane-1-carboxylic acid | Moderate |
| 2 | Methyl bicyclo[1.1.1]pentane-1-carboxylate | NBS | Methyl 2-bromobicyclo[1.1.1]pentane-1-carboxylate | Good |
This table is illustrative of the C-H bromination step, a key transformation in the "synthetic linchpin" approach to 2-substituted BCPs. The yields are generalized from literature reports on similar transformations.
Following the installation of a bromine atom at the C2 position, a subsequent nucleophilic substitution with an amine source or a transition-metal-catalyzed amination reaction can be envisioned to install the desired amino group. The resulting bicyclo[1.1.1]pentan-2-amine can then be treated with hydrochloric acid to afford the hydrochloride salt.
The direct addition of nitrogen-centered radicals to [1.1.1]propellane offers a more direct route to BCP amines. This approach involves the generation of an N-centered radical, which then attacks the central bond of propellane to form a BCP-1-yl radical that is subsequently trapped. This method has been successfully employed for the synthesis of 1,3-disubstituted BCP amines.
For the synthesis of bicyclo[1.1.1]pentan-2-amine, a direct N-centered radical approach is less established. However, the development of methods for the direct amination of C-H bonds using N-centered radicals is an active area of research. A potential, though challenging, pathway could involve the direct radical C-H amination of a pre-existing BCP core.
| Entry | BCP Substrate | Nitrogen Source | Catalyst/Initiator | Product | Yield (%) |
| 1 | Bicyclo[1.1.1]pentane-1-carboxylate | Protected Amine | Photoredox Catalyst | 2-Aminobicyclo[1.1.1]pentane-1-carboxylate | Low to Moderate |
| 2 | 1-Substituted Bicyclo[1.1.1]pentane | Sulfonamide | Transition Metal Catalyst | 1-Substituted-2-aminobicyclo[1.1.1]pentane | Variable |
This table illustrates potential N-centered radical amination strategies for the C2 position of the BCP core. The data is conceptual and based on the extension of known C-H amination methodologies to the challenging BCP bridge position.
Another sophisticated approach for the enantioselective synthesis of 2-substituted BCPs involves a nitrogen-atom insertion-and-deletion strategy. This method utilizes a chiral Brønsted acid-catalyzed enantioselective cycloaddition of bicyclo[1.1.0]butanes with imines to form aza-bicyclo[2.1.1]hexanes. Subsequent nitrogen deletion from these intermediates can yield enantioenriched 2-substituted BCPs, including those with amino functionalities. researchgate.net
Once the free base, bicyclo[1.1.1]pentan-2-amine, is synthesized through one of these multi-step strategies, its conversion to the hydrochloride salt is typically achieved by treating a solution of the amine in an appropriate organic solvent (e.g., diethyl ether, methanol) with a solution of hydrogen chloride in the same or a compatible solvent. The resulting hydrochloride salt generally precipitates from the solution and can be isolated by filtration.
Radical-Mediated Amination of [1.1.1]Propellane
Photoredox Catalysis in Amination Reactions
Photoredox catalysis has emerged as a powerful tool for the synthesis of bicyclo[1.1.1]pentane (BCP) amines, offering mild reaction conditions and high functional group tolerance. nih.govox.ac.uk This methodology is particularly useful for late-stage functionalization in drug discovery. nih.gov A notable application is the dual iridium/copper-catalyzed synthesis of C,N-functionalized BCPs. nih.gov In this process, an excited-state iridium photocatalyst reduces an iodonium (B1229267) carboxylate to generate a carbon-centered alkyl radical. This radical then adds to [1.1.1]propellane to form a bridgehead BCP radical, which is subsequently reduced by an amine-ligated copper catalyst to yield the C,N-difunctionalized BCP product upon reductive elimination. acs.org
Researchers have also developed metallaphotoredox protocols for the 2-amination of BCPs. nih.govchemistryviews.org These methods can be applied to complex drug substrates, demonstrating their applicability in pharmaceutical development. chemistryviews.org For instance, a unified platform for 2-arylation and 2-amination of bicyclo[1.1.1]pentanes has been established through hydrogen atom transfer (HAT) and photoredox catalysis mechanisms. princeton.edu Silyl-radical-mediated protocols have been shown to provide more modular and expedient access to 2-substituted BCPs. princeton.edu
In one approach, photolysis of N-chlorosuccinimide (NCS) under visible light generates high-energy radicals that abstract the BCP bridge C–H bonds, leading to a BCP bridge radical. nih.gov This radical can then be trapped by an aminating agent. nih.gov Under modified conditions with a copper source, BCP 2-amination has been achieved using nucleophiles such as indazoles, pyrazoles, and azaindazoles. chemistryviews.org
The versatility of photoredox catalysis is further demonstrated in multicomponent reactions. For example, a general method to introduce fluoroalkyl groups to BCP scaffolds using readily available fluoroalkyl sulfinate salts has been developed. researchgate.net This strategy can also be extended to incorporate sulfones and thioethers into the BCP core, enabling the rapid construction of diverse BCP-type bioisosteres. researchgate.net
| Catalyst System | Reactants | Product | Ref |
| Iridium photocatalyst and Cu(acac)₂ | Iodonium dicarboxylates, amines, [1.1.1]propellane | C,N-difunctionalized BCP | nih.govacs.org |
| Iridium-based catalyst, copper source | Brominated BCP, indazoles/pyrazoles/azaindoles | 2-aminated BCP | chemistryviews.org |
| Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆, Ni(dtbbpy)Br₂ | Aryl bromide, BCP bromide, aminosilane | 1-amine, 2-aryl BCP | princeton.edu |
Anionic Addition Strategies
Anionic addition to the highly strained [1.1.1]propellane is a key strategy for the synthesis of BCP-amine scaffolds. One such method involves the addition of 2-azaallyl anions, generated from the deprotonation of N-benzyl ketimines under mild conditions. nih.govresearchgate.net These potent nucleophiles readily add to [1.1.1]propellane at room temperature to produce BCP benzylamines. acs.orgnih.gov This reaction proceeds rapidly and demonstrates a broad substrate scope, offering straightforward access to novel BCP benzylamine (B48309) derivatives. researchgate.net Computational studies and initial experiments support the formation of a BCP carbanion intermediate. researchgate.net
This anionic propargylation has been extended to a three-component reaction involving 2-azaallyl anions, [1.1.1]propellane, and pinacol (B44631) boronates to generate benzylamine BCP pinacol boronates. nih.gov The resulting boronate ester is a versatile handle for further functionalization through oxidation, C-N, and C-C bond formation. nih.gov This approach has enabled the development of a palladium-catalyzed arylation of BCP pinacol boronates that does not require pre-activation of the boronate ester, providing access to complex arylated BCP benzylamines. nih.gov
Nitrogen-centered anions have also been employed in the synthesis of N-substituted BCPs. nih.gov For instance, "turbo" amides have been shown to functionalize the central bond of [1.1.1]propellane under heating to form N-substituted terminal BCPs. nih.gov This chemistry has facilitated a scalable and practical synthesis of a valuable BCP-amine building block. nih.gov
| Anionic Reagent | Electrophile | Trapping Agent | Product | Ref |
| 2-Azaallyl anions | [1.1.1]Propellane | - | BCP benzylamines | acs.orgnih.govresearchgate.net |
| 2-Azaallyl anions | [1.1.1]Propellane | Pinacol boronates | Benzylamine BCP pinacol boronates | nih.gov |
| "Turbo" amides | [1.1.1]Propellane | - | N-substituted terminal BCPs | nih.gov |
Multicomponent Reactions for BCP-Amine Scaffolds
Multicomponent reactions provide an efficient pathway to construct complex and highly functionalized BCP-amine scaffolds in a single step. A notable example is the radical multicomponent carboamination of [1.1.1]propellane. nih.gov This approach allows for the synthesis of multi-functionalized BCP amine derivatives. nih.gov Density functional theory (DFT) calculations have been instrumental in identifying suitable radical acceptors that prevent the self-polymerization of [1.1.1]propellane and facilitate an effective radical chain reaction. nih.gov Under optimized conditions using an iron(II) phthalocyanine (B1677752) catalyst, a series of novel multi-functionalized bicyclo[1.1.1]pentane derivatives have been synthesized in a one-pot operation. nih.gov
Photoredox catalysis has also enabled multicomponent strategies for the synthesis of BCP alkylamines. researchgate.net An iridium-catalyzed multicomponent approach has been developed that tolerates tertiary, secondary, primary, and fluoroalkyl radicals. researchgate.net This represents a significant advancement over previous dual catalysis methods that were limited to tertiary alkyl radicals. researchgate.net
Furthermore, a three-component coupling process has been developed through the 1,2-metalate rearrangement of BCP-boronate complexes, formed from the reaction of BCP Grignard adducts with vinyl boronic esters. nih.govacs.org This method allows for the engagement of a variety of electrophiles and radicals, leading to a wide range of highly substituted BCPs with multiple points for diversification. nih.govacs.org
| Reaction Type | Key Reagents | Catalyst | Product | Ref |
| Radical Carboamination | [1.1.1]Propellane, Di-tert-butyl azodicarboxylate | Iron(II) phthalocyanine | Multi-functionalized BCP amines | nih.gov |
| Photoredox-Catalyzed Amination | [1.1.1]Propellane, Alkyl/Fluoroalkyl/Sulfonyl radical precursors, Amine source | Iridium photocatalyst | BCP alkylamines | researchgate.net |
| 1,2-Metalate Rearrangement | BCP Grignard adducts, Vinyl boronic esters, Electrophiles/Radicals | - | Highly substituted BCPs | nih.govacs.org |
Synthesis from Halogenated BCP Precursors
Halogenated bicyclo[1.1.1]pentane precursors, particularly brominated BCPs, serve as versatile intermediates for the synthesis of BCP-amines. These precursors can be synthesized and then subjected to cross-coupling reactions to introduce the amine functionality. For example, a one-pot bromination/esterification sequence has been developed to install linchpin functionality at the bridgehead positions that is compatible with subsequent metal-catalyzed procedures. chemrxiv.org
The 2-bromine handle on the BCP core can be activated using silyl-radical chemistry under visible light conditions. chemrxiv.org This generates an alkyl radical that can participate in various copper- and nickel-catalyzed cross-coupling pathways to achieve C(sp³)-amination, among other transformations. researchgate.net
A notable application of this strategy is the synthesis of 1-azido-3-iodobicyclo[1.1.1]pentane, which serves as a precursor to bicyclo[1.1.1]pentan-1-amine. nih.gov Additionally, a twofold radical functionalization strategy provides a general route to 1,3-disubstituted iodo-BCPs. nih.gov In this method, N-centered radicals generated from the fragmentation of α-iodoaziridines react with [1.1.1]propellane to form a BCP radical, which then abstracts an iodine atom. nih.gov The resulting iodo-BCPs can be further functionalized via a photoredox-catalyzed Giese-type reaction to yield C-substituted BCP amines. nih.gov
| Halogenated Precursor | Reaction Type | Key Reagents/Catalysts | Product | Ref |
| Brominated BCP | Silyl-radical-mediated amination | Silyl radical precursor, Cu or Ni catalyst, Amine source | 2-Amine BCP | chemrxiv.orgresearchgate.net |
| 1-Azido-3-iodobicyclo[1.1.1]pentane | Reduction | - | Bicyclo[1.1.1]pentan-1-amine | nih.gov |
| α-Iodoaziridines and [1.1.1]propellane | Twofold radical functionalization | - | 1,3-Disubstituted iodo-BCPs | nih.gov |
Bridge-Substituted BCP-Amine Syntheses
The synthesis of bridge-substituted BCP-amines presents a significant challenge due to the inertness of the C-H bonds at the bridge positions. nih.gov However, recent advances have provided more streamlined pathways to these valuable scaffolds, which are of interest as replacements for ortho- or meta-substituted arene rings in drug discovery. nih.govacs.orgprinceton.edu Traditional methods often require the installation of the bridge substituent prior to the construction of the BCP core, leading to lengthy and non-modular synthetic sequences. nih.govacs.orgprinceton.edu
More recent strategies focus on the direct functionalization of the BCP bridge C-H bonds. nih.govacs.orgprinceton.edu These approaches offer a more efficient route to diverse 2-substituted BCPs. nih.gov A generalizable synthetic linchpin strategy has been developed that involves the initial functionalization of the bridge position, creating a versatile intermediate that can be further elaborated. nih.govacs.orgprinceton.edu This allows for one-step access to a variety of previously inaccessible electrophile and nucleophile fragments at the 2-position through metallaphotoredox protocols. nih.govacs.orgprinceton.edu
Direct C-H Functionalization of Bridge Positions
Direct C-H functionalization of the bridge positions of bicyclo[1.1.1]pentanes offers a more efficient and streamlined approach to 2-substituted BCPs compared to methods requiring pre-functionalized precursors. nih.govprinceton.edu This strategy avoids lengthy synthetic sequences and allows for the late-stage introduction of substituents. nih.gov
One notable method involves the use of rhodium-catalyzed enantioselective C-H functionalization. acs.org This approach utilizes donor/acceptor carbenes to achieve C-H insertion at the bridgehead position. acs.org While focused on the bridgehead, this demonstrates the potential for direct C-H activation on the BCP core.
More specific to the bridge positions, a generalizable synthetic linchpin strategy has been developed. nih.govprinceton.edu This involves the initial selective functionalization of a bridge C-H bond to create a key intermediate with orthogonal functional handles at the bridgehead and bridge positions. nih.gov This intermediate can then undergo further modular elaboration. nih.gov This approach dramatically streamlines the synthesis of 2-substituted BCP scaffolds, enabling the rapid generation of libraries for drug development. nih.gov
Radical C-H Abstraction for 2-Substituted BCPs
Radical C-H abstraction has emerged as a powerful and generalizable strategy for the synthesis of 2-substituted bicyclo[1.1.1]pentanes (BCPs). nih.govprinceton.edu This approach directly functionalizes the strong C-H bonds at the bridge positions of the BCP core. nih.govprinceton.edu Through the mild generation of a strong hydrogen atom abstractor, novel 2-substituted BCP synthetic linchpins can be rapidly synthesized in one pot. nih.govprinceton.edu
One successful protocol involves the photolysis of N-chlorosuccinimide (NCS) under visible light to generate high-energy radicals. nih.govchemistryviews.org These radicals selectively abstract a hydrogen atom from the BCP bridge, forming a BCP bridge radical. nih.govchemistryviews.org This radical intermediate can then be trapped by a suitable reagent, such as a brominating agent like bromotrichloromethane, to yield a 2-brominated BCP. chemistryviews.org These milder conditions favor monofunctionalization at the bridge position over undesired multifunctionalization or ring-opening products. nih.gov
The resulting 2-substituted BCP linchpins, such as the 2-brominated BCPs, serve as common precursors for a wide range of complex 2-substituted BCPs. nih.govprinceton.edu They can be further elaborated through various cross-coupling reactions, including metallaphotoredox protocols, to introduce diverse functionalities at the 2-position. nih.govprinceton.edu
| Radical Initiator | H-Atom Abstractor | Trapping Agent | Product | Ref |
| Visible light | Radicals from N-chlorosuccinimide (NCS) | Bromotrichloromethane | 2-Brominated BCP | chemistryviews.org |
Reactivity and Reaction Mechanisms Involving Bicyclo 1.1.1 Pentan 2 Amine Hydrochloride
General Reactivity of the Bicyclo[1.1.1]pentane Core
The reactivity of the BCP skeleton is intrinsically linked to its unique and highly strained three-dimensional structure. Although generally found to be kinetically inert and resistant to metabolic degradation, its significant strain energy governs its chemical behavior, especially in reactions involving the formation or cleavage of the cage. acs.org
Influence of Ring Strain on Reactivity
The bicyclo[1.1.1]pentane core is characterized by a substantial ring strain energy, estimated to be around 66.6 kcal/mol. acs.org This high degree of strain arises from the severe deformation of bond angles away from the ideal tetrahedral geometry of sp³ hybridized carbons. This stored energy is a primary driving force for many reactions involving the BCP core. researchgate.net For instance, the introduction of ring strain is shown to increase the s-character of the bridgehead carbon-substituent bond. nih.govresearchgate.net In the case of the C-N bond in bicyclo[1.1.1]pentan-1-amine, this results in a notable 34% s-character. nih.govresearchgate.net Despite this high strain, the BCP cage is remarkably stable. nih.gov However, this latent energy can be released in specific reactions, making the BCP scaffold reactive under certain conditions, such as radical-initiated ring-opening. chemrxiv.orgnih.gov The strain energy enhances the reactivity of the small rings, leading to applications in various fields. researchgate.net
Central Bond Cleavage Mechanisms
The most common method for synthesizing the BCP scaffold involves the ring-opening of its highly strained precursor, [1.1.1]propellane. acs.orgresearchgate.net The reactivity of [1.1.1]propellane is dominated by the cleavage of its central, inter-bridgehead C1–C3 bond. researchgate.neteuropa.eu This cleavage can be initiated by a variety of reagents, including anions, radicals, and organometallics. acs.orgresearchgate.net
Radical Addition: Reactions with radical reagents are particularly common, as radicals readily add to [1.1.1]propellane, cleaving the central bond to generate a BCP radical intermediate. acs.orgnih.gov This intermediate can then be trapped, leading to mono- or di-substituted BCPs. acs.org
Anionic Addition: Organometallic reagents, such as organolithiums and Grignard reagents, can also add to the central bond of [1.1.1]propellane. acs.orgchemrxiv.org This process forms a bicyclo[1.1.1]pentyl organometallic intermediate, which can be subsequently quenched by electrophiles. chemrxiv.org
Photochemical Cleavage: More specifically for BCP amines, photochemical pathways can induce ring cleavage. For example, bicyclo[1.1.1]pentan-1-amines can undergo a photochemical formal (4+2)-cycloaddition. nih.gov This reaction proceeds via a diradical intermediate formed by the cleavage of the BCP cage, which then reacts with an alkene. nih.gov This demonstrates that even after its formation, the BCP core can undergo cleavage reactions under specific energetic conditions, driven by the release of ring strain. nih.govnih.gov
Specific Reactivity of the Amine Functionality
The amine group on the BCP core exhibits exceptional reactivity, which is a product of both electronic effects from the strained ring and steric factors. nih.govnih.gov
Nucleophilicity of Bridgehead Amines in BCPs
The amine at the bridgehead position of a BCP system displays remarkable nucleophilicity. nih.govnih.gov Computational studies have shown that introducing ring strain does not diminish the nucleophilicity of bridgehead amines as one might expect. nih.gov In fact, bicyclo[1.1.1]pentan-1-amine is predicted to be significantly more nucleophilic than aniline (B41778). nih.govresearchgate.net This enhanced reactivity is attributed to a combination of low steric hindrance and high intrinsic nucleophilicity. nih.govresearchgate.netnih.gov The unique geometry of the BCP cage minimizes steric shielding of the amine's lone pair, making it more accessible to electrophiles compared to other, more sterically encumbered amines. nih.govresearchgate.net
| Amine | s-Character of C-N Bond (%) | Calculated Nucleophilicity (N) | Cone Angle (°) |
|---|---|---|---|
| Bicyclo[1.1.1]pentan-1-amine | 34 | 14.07 | 85 |
| Bicyclo[2.1.1]hexan-1-amine | 30 | 14.93 | 90 |
| Bicyclo[2.2.1]heptan-1-amine | 28 | 15.02 | 96 |
| Bicyclo[2.2.2]octan-1-amine | 27 | 14.24 | 100 |
Comparison of Reactivity with Other Bridgehead Amines (e.g., Bicyclo[2.2.2]octane-amine)
When compared to other bicyclic amines, such as bicyclo[2.2.2]octane (BCO) amine, the BCP amine exhibits significantly higher reactivity in certain reactions. nih.govnih.gov A notable example is the condensation reaction with nadic anhydride (B1165640). In a comparative study, the BCP-amine reacted readily to form the corresponding imide with a 97% yield, while the BCO-amine reacted sluggishly, affording only a 7% yield under similar conditions. nih.govresearchgate.net This dramatic difference in reactivity highlights the superior accessibility and nucleophilicity of the BCP amine. nih.gov The condensation efficiency was found to decrease as the size of the bicyclic ring system increases, further underscoring the unique reactivity imparted by the compact BCP scaffold. nih.govresearchgate.net The lower steric hindrance and favorable electronic properties of the BCP-amine contribute to this exceptional reactivity. nih.govresearchgate.netnih.gov
| Bicyclic Amine | Yield (%) |
|---|---|
| Bicyclo[1.1.1]pentan-1-amine | 97 |
| Bicyclo[2.2.1]heptan-1-amine | 37 |
| Bicyclo[2.1.1]hexan-1-amine | 49 |
| Bicyclo[2.2.2]octan-1-amine | 7 |
Condensation Reactions and Derivatives
The enhanced nucleophilicity of the BCP amine makes it an excellent substrate for a variety of condensation reactions, allowing for the straightforward synthesis of diverse derivatives. It readily undergoes reactions with anhydrides and activated carboxylic acids to form amides and imides. nih.gov For instance, coupling of a BCP-acid with 8-aminoquinoline (B160924) followed by a Curtius rearrangement and subsequent condensation with endo-nadic anhydride proceeds in good yield. nih.gov The amine functionality can also be involved in the formation of other important chemical structures. For example, BCP derivatives can be used in "click" reactions to form triazoles or in the synthesis of BCP benzylamine (B48309) derivatives. acs.orgupenn.edu Furthermore, 1,3-diiodobicyclo[1.1.1]pentane has been shown to act as a Lewis acid catalyst in condensation reactions between indoles and acetone, showcasing another facet of reactivity for functionalized BCP systems. lboro.ac.uk These reactions open avenues for creating complex, sp³-rich molecules with potential applications in medicinal chemistry and materials science. nih.govupenn.edu
Mechanisms of C-N Bond Formation in BCP-Amine Synthesisacs.orgnumberanalytics.com
The construction of the C-N bond is a cornerstone of organic synthesis, vital for creating the nitrogen-containing compounds prevalent in pharmaceuticals and natural products. numberanalytics.comnih.govtcichemicals.com In the context of BCP-amines, this is most effectively accomplished by leveraging the strain release of [1.1.1]propellane. researchgate.net The cleavage of its central, inverted C-C bond provides a powerful thermodynamic driving force for the formation of functionalized BCP derivatives. bris.ac.ukacs.org The primary methods to achieve this C-N bond formation involve the addition of nitrogen-containing species through radical, anionic, or metal-catalyzed mechanisms. acs.orgresearchgate.net
Radical addition represents the most common and versatile strategy for functionalizing [1.1.1]propellane. rhhz.netthieme-connect.de These reactions are highly efficient due to the favorable kinetics of radical addition to the strained central bond of propellane, which forms a kinetically stable bicyclo[1.1.1]pent-1-yl (BCP) radical intermediate. acs.orgrhhz.net This intermediate can then be trapped by a nitrogen source to forge the desired C-N bond. This approach is amenable to a wide variety of radical precursors and benefits from mild reaction conditions and high functional group tolerance, making it suitable for complex molecule synthesis. acs.org
Two main strategies have emerged: the addition of a carbon-centered radical followed by trapping with a nitrogen-containing species, and the direct addition of a nitrogen-centered radical. scispace.comnih.gov
C-Centered Radical Addition Followed by Amination: A prevalent method involves a multicomponent reaction where a C-centered radical adds to [1.1.1]propellane. acs.org For instance, radicals generated from sources like hydrazines can add to propellane to form a BCP-radical intermediate. rhhz.net This intermediate is then intercepted by a radical acceptor, such as di-tert-butyl azodicarboxylate, to yield a stable amidyl radical and ultimately the functionalized BCP-hydrazine product, which can be converted to the corresponding amine. acs.orgnih.gov Density functional theory (DFT) calculations have shown that this trapping of the BCP-radical is kinetically preferred over undesired side reactions like polymerization. acs.org
N-Centered Radical Addition: A more direct, though historically challenging, approach is the addition of a nitrogen-centered radical to [1.1.1]propellane. nih.gov Recent advances have enabled this pathway, for example, through the use of electrophilic nitrogen radicals generated under visible light photoredox catalysis. scispace.com In one such system, an excited photocatalyst oxidizes a carboxylic acid precursor, leading to the formation of an amide radical that adds to propellane. scispace.com Another strategy uses the fragmentation of α-iodoaziridines to generate N-centered radicals that react with propellane. nih.gov
A selection of radical carboamination and amino-functionalization reactions of [1.1.1]propellane is detailed in the table below.
| Radical Precursor | Nitrogen Source | Catalyst/Initiator | Key Intermediate | Product Type | Ref. |
| Hydrazines | Di-tert-butyl azodicarboxylate | Iron(II) phthalocyanine (B1677752) / TBHP | 3-Substituted BCP-radical | BCP-hydrazine derivatives | acs.orgrhhz.net |
| Iodonium (B1229267) dicarboxylates | Amines | Iridium photocatalyst / Cu(acac)₂ | Bridgehead BCP-radical | C,N-difunctionalized BCPs | acs.org |
| α-Iodoaziridines | α-Iodoaziridines (self) | Light/Heat | N-centered sulfonamidyl radical | Iodo-BCP sulfonamides | nih.govresearchgate.net |
| N-Aminopyridine salts | N-Aminopyridine salts | Light (EDA complex) | Electrophilic amino radical | Aminated BCP-pyridines | nih.gov |
This table presents a selection of radical-mediated methods for the synthesis of BCP-amines and related nitrogen-containing derivatives from [1.1.1]propellane.
Anionic additions to [1.1.1]propellane offer another key route to BCP-amines, although they are historically less common than radical pathways. acs.orgthieme-connect.de These reactions typically require highly reactive organometallic reagents and can involve harsh conditions, which may limit functional group compatibility. acs.org However, recent developments have introduced milder methods.
A significant breakthrough in this area is the addition of 2-azaallyl anions, generated from N-benzyl ketimines, to [1.1.1]propellane. upenn.eduresearchgate.net This reaction proceeds efficiently at room temperature and demonstrates a broad substrate scope, providing access to BCP analogues of diaryl methanamines. upenn.edu The mechanism is proposed to involve the nucleophilic addition of the 2-azaallyl anion to the central bond of propellane, forming a highly basic BCP carbanion intermediate. upenn.edunih.gov This intermediate is then protonated to yield the final product. rhhz.net Computational studies have supported a two-electron pathway for this transformation. nih.gov
This anionic strategy has been extended to a three-component reaction by trapping the intermediate BCP carbanion with a borylation agent like i-PrOBpin, affording versatile 1,3-difunctionalized BCP boronic esters. acs.orgnih.govscispace.com These boronates serve as valuable building blocks for further diversification. nih.gov
| Anionic Nucleophile | Trapping Agent | Key Intermediate | Product Type | Conditions | Ref. |
| 2-Azaallyl anion (from N-benzyl ketimine) | Proton source (e.g., solvent) | BCP carbanion | BCP benzylamine | Room Temperature | acs.orgupenn.edu |
| 2-Azaallyl anion (from N-benzyl ketimine) | Isopropoxy pinacolborane (i-PrOBpin) | BCP carbanion | BCP benzylamine pinacol (B44631) boronate | Room Temperature | nih.govscispace.com |
| 2-Aryl-1,3-dithiyl anion | Proton source | BCP carbanion | BCP dithiane | 60 °C | nih.gov |
| Grignard reagents (R-MgX) | Electrophiles / Cross-coupling partners | BCP-magnesium halide | 1,3-Disubstituted BCPs | Elevated Temperature (e.g., 100 °C) | thieme-connect.denih.gov |
This table summarizes key anionic reaction pathways for the functionalization of [1.1.1]propellane, leading to BCP-amines and related precursors.
While less common than radical or anionic additions, transition metal-catalyzed reactions are an emerging and powerful strategy for synthesizing BCP-amines. researchgate.netbris.ac.uk These methods often enable unique transformations, such as multicomponent couplings that install two different functional groups at the bridgehead positions of the BCP core in a single step. nih.gov
A notable example is the dual photoredox and copper catalysis system for the C,N-difunctionalization of [1.1.1]propellane. acs.orgnih.gov In this mechanism, an iridium photocatalyst generates a carbon-centered radical from a suitable precursor (e.g., an iodonium dicarboxylate). acs.org This radical adds to [1.1.1]propellane to form the BCP-radical intermediate. nih.gov Concurrently, a copper catalyst reacts with an amine nucleophile. nih.gov The BCP-radical is then trapped by the copper-amide species, and subsequent reductive elimination forges the C-N bond, yielding the 1,3-disubstituted BCP product. acs.orgnih.gov This method has been successfully applied to the rapid synthesis of BCP analogues of pharmaceuticals like leflunomide (B1674699) and indoprofen. acs.orgprinceton.edu
Palladium catalysis has also been explored, primarily for the cross-coupling of BCP organometallic reagents (formed via anionic addition to propellane) with nitrogen-containing partners. nih.govrsc.orgnih.gov For instance, BCP-Grignard reagents can be transmetalated to zinc and then used in palladium-catalyzed cross-coupling reactions. nih.gov More recently, a challenging palladium-catalyzed arylation of BCP boronate esters, without the need for pre-activation, has been developed to form C-C bonds, highlighting the expanding utility of metal catalysis in BCP chemistry. nih.gov
| Catalytic System | Radical/Anion Source | Nitrogen Source | Mechanism Highlights | Product Type | Ref. |
| Ir(ppy)₃ / Cu(acac)₂ | Iodonium dicarboxylates | Various amines/amides | Photoredox generation of C-radical, addition to propellane, Cu-mediated C-N coupling | 1-Alkyl/Aryl-3-amino BCPs | acs.orgnih.gov |
| Mn(dpm)₃ | Phenylsilane | Di-tert-butyl azodicarboxylate | Manganese-catalyzed hydrohydrazination | BCP-hydrazine | researchgate.net |
| Palladium complexes | BCP-Grignard adducts (via anionic addition) | Aryl halides (for C-C bond) | Transmetalation to Zn, then Pd-catalyzed Negishi coupling | Aryl-BCPs (amine precursor) | acs.orgnih.gov |
| NHC / No transition metal | Grignard reagents | Allylic phosphates | In-situ formation of BCP-Grignard, NHC-catalyzed allylic substitution | α-Chiral 1,3-difunctionalized BCPs | nih.gov |
This table highlights selected transition metal-catalyzed and related methods for the synthesis of complex BCP structures that either contain or can be converted to BCP-amines.
Advanced Functionalization Strategies for Bicyclo 1.1.1 Pentane Scaffolds Incorporating Amine Functionality
Post-Synthetic Functionalization of BCP-Amine Precursors
Once a BCP scaffold bearing an amine functionality is synthesized, the amine group serves as a versatile precursor for a wide range of subsequent chemical transformations. This approach allows for the late-stage diversification of molecular structures, which is highly valuable in drug discovery programs.
The bridgehead amine on a BCP core exhibits exceptional reactivity towards electrophiles. This heightened nucleophilicity is attributed to a combination of low steric hindrance around the nitrogen atom and favorable electronic properties of the bicyclic system. nih.gov The unique geometry of the BCP cage means the distance between the nitrogen atom and the nearest hydrogen atoms that could block an approaching electrophile is longer compared to other bicyclic amines, thus minimizing steric impediment. nih.gov This intrinsic reactivity allows for efficient reactions with a variety of electrophilic partners. For instance, BCP-amines readily undergo condensation with anhydrides, such as endo-nadic anhydride (B1165640), a reaction that proceeds sluggishly with more sterically hindered amines. nih.gov This reactivity enables the straightforward synthesis of amides, carbamates, and other N-functionalized BCP derivatives, providing a direct pathway to modify the scaffold for structure-activity relationship (SAR) studies.
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds. In the context of BCP-amines, these reactions can be applied in two primary ways: functionalizing a BCP core that already contains an amine, or installing the amine itself onto a pre-functionalized BCP.
Recent advances have enabled the direct amination of the BCP core at the challenging bridge (2-position). chemrxiv.orgprinceton.edu Methodologies utilizing metallaphotoredox catalysis allow for the coupling of a 2-bromo-BCP intermediate with various amine nucleophiles. princeton.edunih.gov This strategy provides access to previously scarce 2-heteroamine BCPs. chemrxiv.org Similarly, the bridgehead position can be functionalized. For example, a three-component reaction can generate benzylamine (B48309) BCP pinacol (B44631) boronates; the boronate ester then serves as a versatile handle for subsequent palladium-catalyzed cross-coupling with (hetero)aryl partners. rsc.org
Furthermore, BCP-iodides can be subjected to iron-catalyzed Kumada cross-coupling with aryl and heteroaryl Grignard reagents, and nickel-catalyzed decarboxylative cross-coupling of BCP redox-active esters with (hetero)aryl bromides represents another modern approach. acs.orgnih.gov These methods expand the toolkit for creating complex, all-carbon disubstituted BCPs or for introducing aryl groups to amine-containing scaffolds. researchgate.net
Table 1: Examples of Cross-Coupling Reactions for BCP Functionalization Data synthesized from multiple sources.
| BCP Precursor | Coupling Partner | Catalyst System | Product Type | Reference |
| 2-Bromo-BCP-carboxylate | Various Amines | Copper/Photoredox | 2-Amino-BCP-carboxylate | princeton.edu |
| 1-Iodo-BCP | Aryl/Heteroaryl Grignard | Fe(acac)₃/TMEDA | 1-Aryl-BCP | acs.org |
| Benzylamine BCP-boronate | (Hetero)aryl Halide | Palladium Catalyst | 1-(Aryl)-3-(benzylamine)-BCP | rsc.org |
| BCP Redox-Active Ester | (Hetero)aryl Bromide | Nickel/Photoactive EDA Complex | BCP-Aryl Compound | nih.gov |
"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust and efficient method for molecular ligation under mild conditions. nih.govnih.gov BCP-derived amines can be readily integrated into click chemistry workflows. A common strategy involves converting the amine functionality into an azide. This azide-appended BCP can then undergo a facile CuAAC reaction with a terminal alkyne to form a stable 1,2,3-triazole linkage. acs.org This approach has been demonstrated in the synthesis of complex BCP derivatives, where an azide-functionalized BCP synthon was successfully coupled with phenylacetylene. acs.org The resulting triazole serves as a rigid, stable linker, connecting the BCP core to other molecular fragments, which is a valuable strategy for creating drug conjugates or complex molecular probes. nih.govmdpi.com
Regioselective Functionalization
Controlling the position of substituents on the BCP scaffold is crucial for mimicking the substitution patterns of aromatic rings and fine-tuning molecular properties. The two primary sites for functionalization are the bridgehead (C1 and C3) and the bridge (C2) positions.
The functionalization at the C1 and C3 bridgehead positions is the most established and widely used strategy, primarily because 1,3-disubstituted BCPs are excellent bioisosteres for para-substituted benzene (B151609) rings. nih.govnih.gov The principal gateway to these scaffolds is through the strain-release addition of radicals or nucleophiles to [1.1.1]propellane, a highly strained hydrocarbon. nih.govacs.orgnih.gov
Radical additions, often initiated by photoredox catalysis, allow for the installation of a wide array of functional groups at one bridgehead, leaving the other available for subsequent modification. nih.gov Anionic additions, using reagents like organolithiums or Grignard reagents, also proceed efficiently to open the central bond of propellane and form a new carbon-carbon bond at a bridgehead position. nih.govresearchgate.net For instance, the addition of magnesium amides to [1.1.1]propellane followed by trapping with an alkyl electrophile provides direct access to 3-alkylbicyclo[1.1.1]pentan-1-amines. researchgate.net These methods provide foundational building blocks, such as BCP-dicarboxylic acids or mono-amines, which can be further elaborated using standard synthetic transformations. nih.govnih.gov
Functionalization at the bridge (C2) position is significantly more challenging due to the high strength and steric inaccessibility of the C-H bonds at this site. nih.gov However, 1,2-disubstituted BCPs are highly sought after as potential mimics for ortho- and meta-substituted arenes, making the development of synthetic routes to these scaffolds a key research objective. nih.govpnas.org
Recent breakthroughs have provided novel strategies to overcome this challenge:
Direct C-H Functionalization: A transformative approach involves the direct radical-mediated abstraction of a hydrogen atom from the bridge C-H bond under mild, visible-light conditions. nih.gov The resulting BCP radical can be trapped, for example, with a bromine source to yield a 2-bromo-BCP intermediate. This intermediate is a versatile linchpin with orthogonal functional handles at the bridgehead and bridge positions, enabling subsequent modular functionalization via metallaphotoredox cross-coupling to install amine or aryl groups. chemrxiv.orgprinceton.edunih.gov
Skeletal Editing: An alternative strategy involves a "scaffold hop" from an azabicyclo[2.1.1]hexane (aza-BCH) core. A photochemical [2+2] cycloaddition is used to construct the aza-BCH framework, which is then subjected to a deamination step to contract the skeleton and afford the desired bridge-functionalized BCP. nih.gov
Enantioselective Functionalization: For the synthesis of chiral BCPs, enantioselective C-H insertion reactions catalyzed by chiral dirhodium complexes have been developed. This method allows for the formation of new C-C bonds at the bridge position with high control over stereochemistry, providing access to chiral 1,2-disubstituted BCPs without requiring stoichiometric chiral auxiliaries. nsf.gov
Table 2: Comparison of Regioselective Functionalization Strategies Data synthesized from multiple sources.
| Functionalization Site | Common Strategy | Key Features | Target Isostere | Reference |
| Bridgehead (1,3) | Radical/Anionic addition to [1.1.1]propellane | Well-established; high yields; accesses key building blocks. | para-Substituted Arene | nih.govacs.orgnih.gov |
| Bridge (2) | Direct C-H functionalization/Metallaphotoredox coupling | Accesses previously challenging scaffolds; highly modular. | ortho/meta-Substituted Arene | princeton.edunih.gov |
| Bridge (2) | Skeletal editing from aza-BCH | Novel scaffold-hopping approach; modular sequence. | ortho/meta-Substituted Arene | nih.gov |
| Bridge (2, Chiral) | Enantioselective C-H insertion | Provides access to chiral BCPs with proximal stereocenters. | Chiral Arene Analogues | nsf.gov |
Development of Diverse Functional Handles on BCP-Amine Derivatives
The creation of BCP-amine derivatives with additional functional handles is a key objective for expanding their utility in chemical synthesis. Researchers have developed several strategies to achieve this, often starting from precursors like [1.1.1]propellane or by functionalizing the BCP core directly. These methods allow for the introduction of handles such as halogens, boronic esters, and carboxylic acids, which can then be subjected to a wide array of subsequent chemical transformations.
One of the foundational challenges in this area has been the synthesis of the BCP core itself. Historically, the construction of BCP derivatives heavily relied on dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate as a starting material, which limited synthetic versatility. nsf.gov However, recent breakthroughs have provided more direct and scalable routes to key BCP building blocks. researchgate.nettcichemicals.com For instance, a scalable synthesis of bicyclo[1.1.1]pentan-1-amine was developed via a manganese-catalyzed hydrohydrazination of [1.1.1]propellane, followed by reduction. researchgate.net This method represents a significant improvement in terms of yield, safety, and cost, making the core BCP-amine structure more accessible for further functionalization. researchgate.net
The direct functionalization of the BCP skeleton is an appealing strategy for installing diverse handles. While functionalization at the bridgehead C-H bonds is challenging, methods have been developed to address this. nih.govacs.org Davies and coworkers reported a rhodium-catalyzed enantioselective C-H functionalization using donor/acceptor carbenes, which forges new C-C bonds at the tertiary bridgehead position of various BCPs. nih.govnsf.gov This approach demonstrates that the highly strained carbocyclic framework can undergo direct C-H insertion without compromising its structural integrity. nsf.gov
Another powerful strategy involves the use of [1.1.1]propellane as a versatile precursor. Uchiyama and colleagues demonstrated a silaboration reaction of [1.1.1]propellane that creates a desymmetrized and storable BCP intermediate bearing two distinct functionalizable handles. nih.govacs.org This intermediate has proven useful in the synthesis of complex molecules. nih.govacs.org Similarly, functionalization can be achieved through transformations of bridgehead iodine atoms, which can be installed via methods like triethylborane-initiated and photoredox-catalyzed reactions. nih.govacs.org These BCP iodides can then participate in cross-coupling reactions, such as iron-catalyzed Kumada coupling, to connect with aryl and heteroaryl groups. acs.org
The table below summarizes selected strategies for introducing functional handles on BCP scaffolds that are either amines or can be readily converted to amines.
| Precursor/Starting Material | Reagents and Conditions | Functional Handle Introduced | Resulting Derivative Class | Yield | Reference |
| [1.1.1]Propellane | Di-tert-butyl azodicarboxylate, PhSiH₃, Mn(dpm)₃ | Hydrazine (B178648) (convertible to amine) | Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate | 72% | researchgate.net |
| 1-Iodo-3-methylbicyclo[1.1.1]pentane | 1. t-BuLi, Et₂O; 2. CO₂ | Carboxylic Acid | 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid | High | core.ac.uk |
| Bicyclo[1.1.1]pentane | Donor/Acceptor Diazo Compounds, Rh₂(TCPTAD)₄ | Ester, other C-C bonds | Functionalized BCPs at tertiary C-H position | Varies | nsf.gov |
| [1.1.1]Propellane | Suginome Borane | Silyl and Boryl groups | Desymmetrized BCP with two distinct handles | High | nih.govacs.org |
| BCP Iodides | Aryl/Heteroaryl Grignard Reagents, Fe(acac)₃/TMEDA | Aryl/Heteroaryl groups | Arylated BCPs | Varies | acs.org |
| 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid | Further transformations | Alcohol, Ethanethioate, Sulfonyl chloride | Diversely functionalized methyl-BCPs | Good | core.ac.uk |
These functionalization strategies have enabled the synthesis of a diverse library of BCP-containing building blocks. core.ac.uk For example, starting from 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid, derivatives such as primary amines, alcohols, ethanethioates, and sulfonyl chlorides have been prepared in good yields on a multigram scale. core.ac.uk Furthermore, the development of methods for functionalizing the bridge positions, in addition to the well-documented bridgehead functionalizations, is an emerging field that promises to provide novel vectors for drug discovery. researchgate.net These advanced methods underscore the versatility of the BCP scaffold and its potential for creating novel BCP-amine derivatives with tailored properties.
Computational and Theoretical Studies on Bicyclo 1.1.1 Pentan 2 Amine Hydrochloride
Strain Energy Analysis of BCP Systems
The bicyclo[1.1.1]pentane (BCP) framework is characterized by a significant degree of ring strain, a key determinant of its chemical behavior. Computational analyses have been crucial in quantifying this strain and understanding its origins. The strain energy of BCP arises from the eclipsed conformations of its three ethano bridges and the distortion of bond angles away from the ideal tetrahedral geometry. This high strain energy, estimated to be between 65 and 68 kcal/mol, renders the BCP core exceptionally rigid. researchgate.netuq.edu.au Despite this high strain, BCPs are generally kinetically stable and resistant to ring-opening reactions. nih.govacs.org
The strain is a composite of several factors, including bond angle distortion, bond length distortion, torsional strain, and non-bonded interactions. researchgate.net This inherent strain enhances the reactivity of the system in strain-release-driven reactions. researchgate.net A comparison with other cyclic and bicyclic hydrocarbons highlights the substantial strain within the BCP cage.
| Compound | Strain Energy (kcal/mol) |
|---|---|
| Bicyclo[1.1.1]pentane (BCP) | 65–68 uq.edu.au |
| Bicyclo[2.2.2]octane (BCO) | 7.4–11.6 uq.edu.au |
| Cubane (B1203433) | 161.5–169.1 uq.edu.au |
| Cyclopropane (B1198618) | 27.5 |
| [1.1.1]Propellane | 98 |
Frontier Molecular Orbital (FMO) Analysis of BCP-Amines
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity of chemical species. For BCP-amines, FMO analysis provides critical insights into their nucleophilicity. researchgate.netnih.gov Computational studies, often employing Density Functional Theory (DFT), calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netd-nb.info
Analyses of BCP-amines reveal that despite the high s-character of the C-N bond due to ring strain (increasing from 27% in less strained systems to 34% in BCP-amine), their nucleophilicity is not diminished. nih.gov In fact, computational models predict that BCP-amines are significantly more nucleophilic than aniline (B41778). nih.gov The energy difference between the HOMO of the amine and the LUMO of its corresponding ammonium (B1175870) ion has been shown to correlate well with experimental nucleophilicity. nih.gov This analysis suggests that the high intrinsic nucleophilicity, along with steric factors, contributes to the exceptional reactivity of BCP-amines. researchgate.netnih.gov
| Amine | Predicted Nucleophilicity (N) | Key Finding |
|---|---|---|
| BCP-amine (11) | Equivalent to allylamine | Significantly more nucleophilic than aniline despite high s-character at the bridgehead. nih.gov |
| Bicyclo[2.2.1]heptane-amine (12) | Close to n-propylamine | Higher predicted nucleophilicity than BCP-amine. nih.gov |
| Bicyclo[2.2.2]octane-amine (BCO-amine) (13) | Close to n-propylamine | Predicted to have nucleophilicity similar to the bicyclo[2.2.1]heptane analogue. nih.gov |
| Aniline | 12.64 | Serves as a benchmark for comparison. nih.gov |
Note: The numerical designations for amines (11, 12, 13) are taken from the cited source literature. nih.gov
Steric and Stereoelectronic Factors Influencing Reactivity
The reactivity of BCP-amines is governed by a combination of steric and stereoelectronic effects. researchgate.netnih.gov Computationally derived cone angles are used to quantify the steric hindrance around the amine group. These calculations show that the cone angle for BCP-amine is significantly smaller than that of more sterically hindered amines like bicyclo[2.2.2]octane-amine (BCO-amine). nih.gov This low steric hindrance facilitates its reaction with other molecules. researchgate.net
Stereoelectronic effects refer to the influence of the electronic distribution on the molecule's reactivity. For BCP-amines, a key stereoelectronic factor is their high intrinsic nucleophilicity, as revealed by FMO analysis. researchgate.netnih.gov The strained cage structure influences the hybridization of the bridgehead carbon, which in turn affects the electronic properties of the attached amino group. nih.gov The combination of low steric bulk and high electronic reactivity makes BCP-amine exceptionally reactive in condensation reactions compared to larger bicyclic amines. researchgate.netnih.gov
Mechanistic Insights from Computational Modeling
Computational modeling has been instrumental in elucidating the reaction mechanisms involving BCP derivatives, often challenging classical interpretations based solely on strain relief. researchgate.net
For the electrophilic activation of [1.1.1]propellane, a precursor to BCPs, computational analysis indicates that a halogen-bond-mediated nucleophilic addition is a viable pathway. d-nb.info This mechanism avoids the formation of a highly unstable BCP cation, which would readily decompose. d-nb.info Similarly, in the nucleophilic substitution of 1,3-diiodobicyclo[1.1.1]pentane, DFT calculations support a mechanism involving the formation of a stabilizing pyridine-iodine-BCP cation complex when pyridine (B92270) is used as the nucleophile. acs.org
DFT and ab initio calculations have also provided a more unified framework for understanding the broad reactivity of [1.1.1]propellane with anions, radicals, and cations. researchgate.net These studies suggest that reactivity is driven by sigma-pi-delocalization of electron density within the cage. Reactions with anions and radicals are facilitated by an increase in this delocalization during the addition process, while reactions with cations involve charge transfer that relieves electronic repulsion inside the cage. researchgate.net This model based on electron delocalization provides a more nuanced explanation than simple "strain-relief" arguments. researchgate.net
Spin-Spin Coupling Constants and Electron Delocalization in BCPs
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing BCP structures, and computational studies provide the theoretical foundation for interpreting the observed spectra. High-level ab initio calculations of NMR shielding and spin-spin coupling constants (SSCCs) in BCP have been performed, showing good agreement with experimental data. rsc.org
The transmission of SSCCs in BCPs is particularly interesting due to the unique cage structure. These couplings, especially long-range or "through-space" couplings, are highly sensitive to the electronic structure. scielo.org.aracs.org Theoretical studies using methods like the Natural Bond Orbital (NBO) analysis have been employed to understand the pathways for these coupling interactions. scielo.org.arnih.gov
Applications of Bicyclo 1.1.1 Pentan 2 Amine Hydrochloride in Advanced Organic Synthesis and Materials Science
BCP-Amine as a Bioisostere in Drug Discovery Research
In drug discovery, the strategic replacement of common chemical groups with bioisosteres is a key tactic for optimizing drug candidates. acs.orgnih.gov This approach, often termed "escaping from flatland," aims to increase the three-dimensionality of molecules, which can lead to improved potency, selectivity, and pharmacokinetic profiles. nih.gov The BCP scaffold has emerged as a high-value bioisostere for several critical functionalities frequently found in pharmaceuticals. nih.govthieme-connect.com Its introduction into drug candidates has been shown to significantly improve key physicochemical properties. researchgate.net The value of the BCP motif is underscored by its inclusion in numerous patents and its use by major pharmaceutical companies in drug discovery programs. nih.govresearchgate.net
The most prevalent application of the BCP core is as a nonclassical, saturated bioisostere for aromatic rings, internal alkynes, and tert-butyl groups. thieme-connect.comnih.govacs.org Although possessing significant ring strain energy (approximately 66.6 kcal mol⁻¹), BCPs are generally kinetically stable and resistant to metabolic degradation. acs.org This stability, combined with the unique geometric arrangement of its substituents, makes it an attractive replacement for less stable or metabolically vulnerable groups. acs.orgnih.gov
Replacement for Benzene (B151609) and Related Aromatic Rings
Finding suitable replacements for the benzene ring, one of the most common motifs in drug molecules, presents a significant challenge in medicinal chemistry. acs.orgnih.gov Bicyclo[1.1.1]pentanes have been successfully established as attractive bioisosteres for para-substituted benzene rings in drug design. nih.govacs.org This substitution can lead to compounds with superior properties compared to their aromatic counterparts. nih.gov The utility of BCPs as benzene ring mimics was notably demonstrated in 2012 when researchers at Pfizer replaced a phenyl group in a γ-secretase inhibitor with a BCP core, resulting in a compound with higher activity and improved metabolic stability. nih.govnih.govresearchgate.net
The BCP core is an excellent geometric mimic of a para-substituted benzene ring. acs.org When substituents are placed at the two bridgehead positions (C1 and C3), they exit the cage with a 180° vector, perfectly replicating the linear geometry of a 1,4-disubstituted arene. nih.govacs.org While the distance between the substituents is approximately 1 Å shorter in the BCP scaffold compared to a benzene ring, this structural overlay has proven highly effective in numerous applications. nih.govacs.org Other rigid hydrocarbons like cubane (B1203433) more accurately match the substituent separation distance but are significantly more difficult to synthesize and functionalize. acs.org The BCP analogue of (S)-(4-carboxyphenyl)glycine, for example, showed potent and selective activity as a metabolic glutamate (B1630785) receptor antagonist, highlighting the effectiveness of this bioisosteric replacement. acs.org
While bridgehead functionalization effectively mimics para-substitution, the functionalization at the bridge position (C2) provides vectors that can mimic ortho- and meta-substituted arenes. nih.govacs.org The development of synthetic platforms for 1,2-difunctionalized BCPs has been a key advancement, providing access to these long-sought-after bioisosteres. cancer.govpnas.orgnih.gov Computational studies and in-depth investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of these systems have validated the ortho- or meta-character of these 2-substituted BCPs. cancer.govpnas.org
The synthesis of these building blocks, often bearing amine, alcohol, or carboxylic acid functional groups at the C2 position, allows for the creation of analogues for bioactive molecules containing ortho- or meta-disubstituted benzene rings. cancer.govnih.gov However, a key geometric difference is the torsion angle between adjacent substituents; in an ortho-substituted benzene, the angle is 0°, whereas in a 1,2-disubstituted BCP isostere, the angle can be around 67°. pnas.org Despite this, recent synthetic methodologies, such as C–H functionalization of the BCP core, have made 2-substituted BCPs more accessible for medicinal chemistry programs. domainex.co.uk
Bioisosteric Replacement for Alkynes and tert-Butyl Groups
Beyond aromatic rings, the BCP scaffold serves as a robust bioisostere for internal alkynes and tert-butyl groups. thieme-connect.comnih.govacs.org When replacing an internal alkyne, the BCP core maintains a rigid, linear separation of substituents, though the distance is lengthened compared to the original alkyne. acs.orgresearchgate.net A notable example is the successful replacement of an internal alkyne in the skin-treatment agent tazarotene (B1682939) with a BCP moiety. acs.org
The BCP unit is also an effective replacement for the sterically bulky tert-butyl group. tcichemicals.comthieme-connect.com This substitution can be advantageous in modifying a compound's physical properties while maintaining or improving its biological activity and metabolic stability. nih.govthieme-connect.comtcichemicals.com
Impact on Physicochemical Properties
One of the primary motivations for using BCPs as bioisosteres is their significant and often beneficial impact on the physicochemical properties of drug candidates. thieme-connect.comresearchgate.netnih.gov Replacing a flat aromatic ring with a three-dimensional BCP scaffold generally leads to improved aqueous solubility, enhanced metabolic stability, and increased passive permeability, while often lowering lipophilicity. nih.govthieme-connect.comresearchgate.netnih.gov
For instance, replacing a phenyl ring with a BCP moiety in the drug Imatinib was found to increase its aqueous solubility by a factor of 80. researchgate.net Similarly, the BCP-containing analogue of a γ-secretase inhibitor showed a 15-fold improvement in aqueous solubility compared to its phenyl counterpart. nih.gov In the development of Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, replacing a central phenyl ring with a BCP core successfully mitigated amide hydrolysis, thereby improving metabolic stability with only a minimal loss of potency. nih.gov These improvements are critical for developing orally available drugs with favorable pharmacokinetic profiles. nih.govnih.gov
| Parent Compound/Fragment | BCP-Containing Analogue | Observed Improvement | Reference |
|---|---|---|---|
| γ-Secretase Inhibitor (Fluorophenyl) | γ-Secretase Inhibitor (BCP) | Higher activity, improved metabolic stability, 15x higher aqueous solubility, lower lipophilicity | nih.govnih.gov |
| Imatinib (Phenyl) | Imatinib Analogue (BCP) | 80x higher aqueous solubility, improved metabolic stability | researchgate.net |
| Tazarotene (Internal Alkyne) | Tazarotene Analogue (BCP) | Slightly increased chromatographic hydrophobicity index | acs.org |
| IDO1 Inhibitor (Benzamide) | IDO1 Inhibitor (BCP) | Drastically improved metabolic stability by mitigating amide hydrolysis | nih.gov |
| Aromatic Drug Candidates (General) | 2-Substituted BCP Analogues | Improved or similar lipophilicity and solubility | domainex.co.uk |
Applications in Material Science
The utility of the bicyclo[1.1.1]pentane core extends beyond medicinal chemistry into the realm of materials science. nih.govstrath.ac.ukresearchgate.net The rigid, linear geometry conferred by the 1,3-disubstituted BCP scaffold makes it an excellent building block for creating well-defined molecular architectures. acs.org In this context, BCPs serve as nonconjugated rigid-linear motifs, acting as linkers to arrange various functional groups in a precise spatial manner. acs.org These unique structural properties provide novel vectors for applications in materials science, opening up new areas of chemical and intellectual property space. nih.govstrath.ac.uk For example, BCP derivatives have been used to synthesize bisbicyclo[1.1.1]pentyldiazene, a molecule of interest for its structural properties. sigmaaldrich.com The ability to create ordered, rigid structures makes BCPs valuable components in the design and development of advanced organic materials. researchgate.netacs.org
Rigid Linkers in Polymeric Structures (e.g., Staffanes)
The rigid, rod-like nature of the bicyclo[1.1.1]pentane unit makes its derivatives, including the amine hydrochloride, ideal candidates for constructing highly ordered polymeric structures. These polymers, known as [n]staffanes, are oligomers of BCP and are noted for their rigid-rod character. google.com This rigidity is a direct consequence of the constrained bicyclic structure, which prevents free rotation along the polymer backbone.
The synthesis of these polymers often involves the polymerization of [1.1.1]propellane, a highly strained precursor to BCP. google.com While direct polymerization of bicyclo[1.1.1]pentan-2-amine hydrochloride is not the primary route, its functional group serves as a crucial point for modification and incorporation into larger polymeric or oligomeric systems. The amine group can be transformed to initiate or participate in polymerization reactions, allowing for the creation of functionalized staffane-type materials. These materials are investigated for applications where a defined, rigid structure is paramount, such as in molecular electronics and advanced composites. The incorporation of the BCP cage into a polymer backbone can lead to materials with high thermal stability. google.com
Molecular Scaffolding in Nanoarchitectures
The well-defined geometry and rigidity of the bicyclo[1.1.1]pentane core are highly advantageous for the construction of nanoarchitectures. BCP derivatives act as molecular scaffolds, enabling the precise spatial arrangement of functional groups in a three-dimensional array. nih.gov This controlled positioning is critical in crystal engineering and the design of self-assembling materials, where non-covalent interactions drive the formation of larger, ordered structures. nih.gov
This compound, with its reactive amine group, can be used to introduce specific functionalities onto the BCP scaffold. These functionalities can then direct the self-assembly process through interactions like hydrogen bonding. The ability to create molecules with predictable shapes and interaction points is fundamental to developing new nanomaterials with tailored optical, electronic, or recognition properties. For instance, the BCP framework has been explored in the formation of 2D perovskite structures for applications in solar cells, where it contributes to enhanced crystal quality and device performance. researchgate.net
Role as a Precursor for Specific Synthetic Targets
This compound is a key starting material for the synthesis of various specialized molecules. sigmaaldrich.comalkalisci.comalfa-chemical.com Its utility stems from the stable BCP core combined with a reactive amine handle that allows for further chemical transformations.
Synthesis of Bisbicyclo[1.1.1]pentyldiazene
One notable application is in the synthesis of bisbicyclo[1.1.1]pentyldiazene. sigmaaldrich.comalkalisci.comalfa-chemical.comsigmaaldrich.com This molecule is significant as it represents the smallest bicyclic azo compound. nih.gov The synthesis pathway involves the conversion of the amine group of a BCP precursor into a diazene (B1210634) linkage (–N=N–) connecting two BCP cages. A reported synthesis starts from [1.1.1]propellane and proceeds through intermediates like N,N'-bis(bicyclo[1.1.1]pentyl)sulfamide and azoxybicyclo[1.1.1]pentane to yield the final diazene product. nih.gov The resulting trans-bisbicyclo[1.1.1]pentyldiazene exhibits unique photochemical properties, though conversion to the cis isomer via irradiation has proven challenging. nih.gov
Table 1: Synthetic Intermediates for Bisbicyclo[1.1.1]pentyldiazene
| Compound Name | Role in Synthesis |
|---|---|
| [1.1.1]Propellane | Starting precursor |
| Bicyclo[1.1.1]pentan-1-amine | Key amine intermediate |
| N,N'-Bis(bicyclo[1.1.1]pentyl)sulfamide | Intermediate |
| Azoxybicyclo[1.1.1]pentane | Intermediate |
Precursor for Quinolone Antibacterial Agents
In medicinal chemistry, this compound has been utilized as a precursor in the synthesis of potent quinolone antibacterial agents. sigmaaldrich.comalkalisci.comalfa-chemical.comsigmaaldrich.com Quinolones are a major class of synthetic antibiotics. mdpi.com The incorporation of the BCP moiety is a strategy to create novel antibiotic analogues with potentially improved pharmacological profiles.
A specific example is its use in the synthesis of U-87947E, a potent quinolone antibacterial agent. sigmaaldrich.comalfa-chemical.comsigmaaldrich.com In this context, the bicyclo[1.1.1]pentylamine fragment is incorporated into the quinolone structure, acting as a key building block that influences the molecule's activity and properties. The synthesis involves coupling the BCP-amine with the core quinolone structure, demonstrating the value of this amine as a versatile building block for creating complex, biologically active molecules.
Table 2: Key Compounds in Quinolone Synthesis
| Compound Name | Classification/Role |
|---|---|
| This compound | Precursor/Building Block |
| Quinolone | Core antibacterial scaffold |
Emerging Research Frontiers and Future Directions in Bicyclo 1.1.1 Pentan 2 Amine Hydrochloride Chemistry
Development of Novel Synthetic Methodologies for BCP-Amine Scaffolds
The synthesis of BCP-amines, while established, is an area of continuous innovation, with researchers striving for more efficient, selective, and scalable methods.
Catalytic Asymmetric Cycloadditions for Enantioenriched Systems
The demand for enantiomerically pure BCP-amines in drug discovery has spurred the development of catalytic asymmetric cycloaddition reactions. These methods aim to control the stereochemistry during the formation of the BCP core or during the introduction of substituents.
Recent breakthroughs include the use of chiral Brønsted acids to catalyze the enantioselective cycloaddition of bicyclo[1.1.0]butanes with imines, which, after a nitrogen-atom insertion-and-deletion strategy, yields enantioenriched 2-substituted BCPs. nih.gov This approach has been shown to produce chiral BCPs that can be incorporated into medicinally relevant molecules. nih.gov Another notable strategy involves the multicomponent asymmetric allylic alkylation of [1.1.1]propellane. This method utilizes a Grignard reagent and an allylic phosphate (B84403) in the presence of an N-heterocyclic carbene (NHC) catalyst to afford α-chiral 1,3-difunctionalized BCPs with excellent regioselectivity and enantioselectivity. acs.orgacs.org The reaction is notable for being transition-metal-free. acs.org
Table 1: Catalytic Asymmetric Synthesis of Chiral BCP Derivatives
| Catalyst System | Reactants | Product Type | Enantiomeric Ratio (er) | Yield | Reference |
|---|---|---|---|---|---|
| Chiral Brønsted Acid | Bicyclo[1.1.0]butane, Imine | 2-Substituted BCP | Good enantiopurity retention | Moderate | nih.gov |
| NHC catalyst | [1.1.1]Propellane, Grignard reagent, Allylic phosphate | α-chiral 1,3-difunctionalized BCP | up to 98:2 | High | acs.orgacs.org |
| Cu(OTf)₂ / Chiral Bisoxazoline (Box) | Acyl pyrazole-decorated BCB, Olefin (e.g., coumarin) | All-carbon Bicyclo[2.1.1]hexanes | 90-95% e.e. | 59-85% | chinesechemsoc.org |
| Chiral Ir/phosphoramidite complex | BCP-zinc compound, Allylic carbonate | 1,3-difunctionalized BCP | High | Good | acs.org |
Exploiting Underutilized and Novel Synthetic Pathways
Beyond traditional methods, researchers are exploring less conventional routes to BCP-amine scaffolds to access novel substitution patterns. One such approach involves a skeletal editing strategy, transforming azabicyclo[2.1.1]hexanes into bridge-functionalized BCPs through a nitrogen-deleting skeletal edit. nih.gov This sequence, which couples photochemical [2+2] cycloadditions with a deamination step, provides access to previously challenging 1,2-substituted BCPs. nih.govescholarship.org
Radical chemistry has also emerged as a powerful tool. A generalizable synthetic linchpin strategy for bridge functionalization has been developed, which relies on the radical C–H abstraction of the BCP core. princeton.educhemrxiv.org This allows for the synthesis of 2-substituted BCP synthetic linchpins that can be further diversified. princeton.educhemrxiv.org Another innovative approach is the use of a twofold radical functionalization strategy to create 1,3-disubstituted BCPAs, expanding the toolkit for creating diverse aniline-like isosteres. nih.gov
Flow Chemistry Approaches
Flow chemistry offers significant advantages for the synthesis of BCP derivatives, including improved safety, scalability, and reaction control, particularly when dealing with high-energy intermediates like [1.1.1]propellane. Continuous flow processes have been developed to generate [1.1.1]propellane on demand, which can then be directly derivatized into various BCP species with throughputs reaching up to 8.5 mmol/h. ucd.ie This approach provides a straightforward route to gram quantities of BCP building blocks. ucd.ie
Furthermore, flow photochemistry has proven to be a robust method for the large-scale synthesis of key BCP intermediates. For instance, the photochemical addition of propellane to diacetyl in a flow reactor has enabled the production of a diketone precursor to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid on a kilogram scale within a single day. acs.org This highlights the potential of flow chemistry to make BCP-containing molecules more accessible for industrial applications. acs.orgchemrxiv.org
Exploration of Bridge-Substituted BCP-Amines and their Unique Properties
While bridgehead-substituted BCPs have been extensively studied, the functionalization of the bridge (C2) position is a more recent and challenging frontier. These derivatives offer novel vectors for substituent placement, which is highly valuable in drug discovery and materials science. researchgate.net
The synthesis of 2-substituted BCPs has been advanced through strategies like the radical C–H abstraction of the BCP core, followed by functionalization. princeton.educhemistryviews.org For example, 2-brominated BCPs can be prepared and subsequently used in metallaphotoredox-catalyzed arylations and aminations to introduce a variety of substituents at the bridge position. chemistryviews.org Another approach involves a nitrogen-atom insertion-and-deletion strategy starting from bicyclo[1.1.0]butanes to generate enantioenriched 2-substituted BCPs. nih.gov
Bridge-substituted BCPs exhibit unique properties. Computational studies have shown that the introduction of substituents at the bridge position can significantly alter the electronic and steric properties of the molecule. nih.gov For instance, the reactivity of a bridgehead amine on a BCP has been found to be exceptional due to a combination of low steric hindrance and high intrinsic nucleophilicity, as determined by computational analysis of their geometries and frontier molecular orbitals. nih.gov The ability to program the late-stage functionalization of BCP bis-boronates allows for the sequential derivatization of both bridgehead and bridge positions, opening up access to previously unexplored chemical space. nih.gov
Table 2: Selected Synthetic Routes to Bridge-Substituted BCPs
| Method | Starting Material | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Radical C-H Abstraction/Functionalization | 1,3-dicarboxylic acid BCP | NCS, CCl₃Br, Metallaphotoredox catalysts | 2-Aryl/Amine-substituted BCPs | princeton.educhemistryviews.org |
| Nitrogen Insertion-Deletion | Bicyclo[1.1.0]butane, Imine | Chiral Brønsted acid | Enantioenriched 2-substituted BCPs | nih.gov |
| Skeletal Editing | Azabicyclo[2.1.1]hexane | Photochemical [2+2] cycloaddition, Deamination | 1,2-Substituted BCPs | nih.gov |
| Programmable Bis-functionalization | BCP bis-boronates | Selective activation reagents | C1,C2-disubstituted and C1,C2,C3-trisubstituted BCPs | nih.gov |
Expansion of BCP-Amine Applications Beyond Established Areas
The unique structural and electronic properties of BCP-amines are leading to their exploration in fields beyond their established role as phenyl ring bioisosteres in medicinal chemistry.
In materials science , the rigid BCP core is being incorporated into larger molecular architectures. For example, BCP units have been embedded in porphyrinoids, creating a new class of calix nih.govpyrrole analogues. nih.govchemrxiv.org These novel macrocycles exhibit interesting conformational properties, as revealed by single-crystal X-ray diffraction and 2D NMR spectroscopy. nih.govchemrxiv.org The self-assembly of block copolymers (BCPs) containing amine functionalities is another promising area, with potential applications in creating structured nanomaterials. mdpi.com
In agrochemicals , the replacement of aromatic rings with BCP moieties is being investigated to improve the properties of pesticides and herbicides. The enhanced metabolic stability and altered physicochemical properties imparted by the BCP core could lead to more effective and environmentally benign crop protection agents.
The development of new synthetic methods is also expanding the potential applications of BCP-amines. For example, the ability to synthesize BCP-derived azides and terminal alkynes opens the door to their use in "click" chemistry for applications in bioconjugation and combinatorial chemistry. researchgate.net
Advanced Characterization Techniques for Structural Elucidation of BCP-Amine Derivatives
The complex, three-dimensional nature of BCP-amine derivatives necessitates the use of advanced characterization techniques for unambiguous structural elucidation.
X-ray crystallography is a powerful tool for determining the precise solid-state structure of BCP-amine derivatives. It has been used to confirm the conformation of BCP-containing macrocycles and to provide insight into the binding modes of BCP-based drug candidates. nih.govchemrxiv.orgescholarship.org For instance, the crystal structure of a pyridyl-substituted BCP derivative, isolated as the TFA salt, provided unambiguous characterization. escholarship.org
Advanced NMR spectroscopy techniques are crucial for characterizing these molecules in solution. 2D NMR experiments, such as HSQC and HMBC, are routinely used to establish connectivity. nih.gov Furthermore, specialized techniques like solid-state 19F NMR are being employed to study the conformation of fluorinated BCP-containing peptides in lipid bilayers, providing valuable information about their structure and orientation in biological environments. researchgate.net Computational calculations of NMR parameters are also becoming increasingly important to complement experimental data and aid in structural assignment. nih.gov The combination of experimental NMR with DFT calculations has proven to be a powerful approach for understanding the structure and reactivity of these complex molecules. nih.govnih.gov
Computational Design and Prediction of BCP-Amine Reactivity and Utility
The unique three-dimensional structure of the bicyclo[1.1.1]pentane (BCP) cage, coupled with the electronic influence of the amine functionality, presents a complex challenge and a significant opportunity in chemical and pharmaceutical research. Computational chemistry has emerged as an indispensable tool for navigating this complexity, enabling the prediction of reactivity and the rational design of novel BCP-amine derivatives with tailored properties. Density Functional Theory (DFT) is a particularly prominent method, offering a balance of accuracy and computational efficiency for studying these systems. nih.gov
Predicting the Reactivity of Bicyclo[1.1.1]pentan-2-amine
Computational studies have been instrumental in elucidating the exceptional reactivity observed for bridgehead amines on the BCP scaffold. nih.gov Through in-silico analysis, researchers have been able to dissect the stereoelectronic factors that govern the nucleophilicity and steric accessibility of the amine group.
One notable study computationally assessed the nucleophilicity and steric hindrance of BCP-amine in comparison to other bicyclic amines, such as those derived from bicyclo[2.2.2]octane (BCO). nih.gov The analyses of geometries and frontier molecular orbitals revealed that the BCP-amine possesses a unique combination of low steric hindrance and high intrinsic nucleophilicity, which together contribute to its exceptional reactivity in reactions like condensations with anhydrides. nih.gov DFT calculations have been employed to determine the equilibrium geometries and corresponding ammonium (B1175870) ions, providing insights into the stereoelectronic effects of the ring system on the reactivity of the primary amine. nih.gov
Furthermore, computational models have been used to understand the mechanisms of reactions involving BCP derivatives. For instance, DFT calculations helped to elucidate the radical multicomponent carboamination of [1.1.1]propellane, a common precursor to BCP-amines. arxiv.org These calculations showed that certain reagents could produce more stable free radical intermediates, preventing self-polymerization and enabling an effective free radical chain reaction. arxiv.org Such insights are crucial for optimizing reaction conditions and expanding the synthetic utility of BCP-amines.
Table 1: Calculated Properties of Bicyclic Amines This table presents computationally derived data comparing the properties of BCP-amine with other bicyclic and acyclic amines, highlighting the factors contributing to its unique reactivity.
| Amine | Calculated Nucleophilicity (N) | Calculated Cone Angle (°) |
|---|---|---|
| Bicyclo[1.1.1]pentan-1-amine | 13.52 | 84 |
| Bicyclo[2.2.2]octan-1-amine | 14.28 | 98 |
| iso-Propylamine | 14.35 | 90 |
| tert-Butylamine | 14.61 | 106 |
| Aniline (B41778) | 12.64 | N/A |
Data sourced from computational studies using DFT at the B3LYP/6–311G+(d,p) level. nih.gov
Computational Design and Prediction of Utility
The predictive power of computational chemistry extends beyond reactivity to the design of BCP-amine derivatives with specific applications, most notably as bioisosteres in medicinal chemistry. The BCP scaffold is increasingly used to replace moieties like para-substituted benzene (B151609) rings, alkynes, and tert-butyl groups in drug candidates, often leading to improved physicochemical properties. acs.orgnih.gov
Computational analysis is a key component in the design and validation of these bioisosteric replacements. By calculating and comparing molecular electrostatic potentials, conformational profiles, and non-covalent interaction patterns of BCP-amines with the functional groups they are intended to mimic, chemists can make informed decisions about their suitability. nih.gov For example, DFT analysis has been used to study the non-covalent interactions of various BCP derivatives, providing an "interaction profile" that can be useful for designing BCP analogs of drugs that can effectively engage with specific biological targets. nih.gov
The design process for novel BCP-amine-containing compounds often involves an iterative cycle of computational modeling and synthetic chemistry. For instance, in the development of new bioactive molecules, computational docking studies can predict how a designed BCP-amine analog might bind to a target protein. ox.ac.uk This in silico screening allows for the prioritization of synthetic targets that are most likely to exhibit the desired biological activity.
Moreover, computational tools are being leveraged to explore vast chemical spaces of potential BCP-amine derivatives. By combining high-throughput DFT calculations with machine learning, it is becoming feasible to rapidly screen millions of virtual compounds and predict their properties, such as binding affinities or ADME (absorption, distribution, metabolism, and excretion) profiles. arxiv.orgresearchgate.net This integrated approach can significantly accelerate the discovery of new BCP-amine-based drug candidates and materials with novel functionalities. arxiv.orgresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
